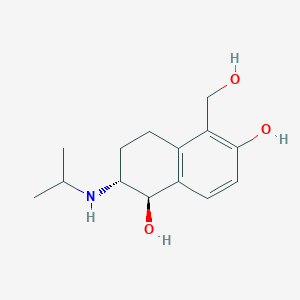
AA-497 free base
Beschreibung
Eigenschaften
CAS-Nummer |
59605-49-1 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
(1S,2S)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol |
InChI |
InChI=1S/C14H21NO3/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16/h4,6,8,12,14-18H,3,5,7H2,1-2H3/t12-,14-/m0/s1 |
InChI-Schlüssel |
BRGJIYTULBITAY-JSGCOSHPSA-N |
Isomerische SMILES |
CC(C)N[C@H]1CCC2=C([C@@H]1O)C=CC(=C2CO)O |
Kanonische SMILES |
CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AA 497; AA497; AA-497 |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound [1,6-dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride is a complex organic molecule that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.
- IUPAC Name : [1,6-dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride
- Molecular Formula : C15H21ClO3
- Molecular Weight : 288.79 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits properties that may include:
- Antioxidant activity
- Anti-inflammatory effects
- Potential neuroprotective effects
Antioxidant Activity
Research indicates that the compound demonstrates significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. Studies have shown that compounds with similar structures can scavenge free radicals effectively.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has been observed to reduce inflammatory markers in vitro and in vivo. For instance, it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to enhance neuronal survival under stress conditions and may modulate pathways involved in neurodegeneration.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Evaluation
A study conducted on the antioxidant capacity of the compound utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a dose-dependent scavenging effect on DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the administration of the compound resulted in marked reductions in inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
- Molecular Formula : C15H23ClN2O3
- Molecular Weight : 320.81 g/mol
Physical Properties
- Appearance : Typically presented as a white to off-white powder.
- Solubility : Soluble in water and various organic solvents.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting various diseases.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Mitochondrial dysfunction |
| A549 (Lung) | 25 | Cell cycle arrest |
Neuropharmacology
Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotective Effects
In vitro studies showed that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.
| Treatment | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 40 |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Study: Antibacterial Efficacy
A series of tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Biochemical Research
The compound serves as a useful reagent in biochemical assays due to its ability to interact with various biological macromolecules.
Application Example: Enzyme Inhibition Studies
It has been utilized to study enzyme kinetics and inhibition mechanisms, particularly in the context of metabolic pathways involving hydroxymethylated compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


